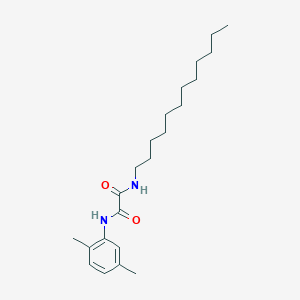![molecular formula C22H26N2O8S2 B11544686 Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11544686.png)
Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with ethyl, methyl, and benzamido groups, along with a morpholine-4-sulfonyl moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can be achieved through a multi-step process involving the following key reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Amidation: The benzamido group can be introduced through an amidation reaction between the thiophene derivative and 3-(morpholine-4-sulfonyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the benzamido group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are known for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: This compound can be used as a corrosion inhibitor and in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways:
Enzyme Inhibition: The benzamido and morpholine-4-sulfonyl groups may interact with enzymes, leading to inhibition of their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of ethyl, methyl, benzamido, and morpholine-4-sulfonyl groups, which may confer distinct biological activities and applications compared to other thiophene derivatives.
特性
分子式 |
C22H26N2O8S2 |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
diethyl 3-methyl-5-[(3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-7-6-8-16(13-15)34(28,29)24-9-11-30-12-10-24/h6-8,13H,4-5,9-12H2,1-3H3,(H,23,25) |
InChIキー |
YFGJKSVBTGFQNC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B11544608.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11544619.png)

![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544653.png)
![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11544661.png)
![1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11544673.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)

![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544689.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544700.png)
